
n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” is a synthetic organic molecule that features a pyrimidine core substituted with a thiophene ring and a phenyl ring linked to a pyrrolidine moiety via an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the thiophene ring through a cross-coupling reaction.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an etherification reaction using a suitable ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy linker and pyrrolidine moiety could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- n-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- n-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may influence its pharmacokinetic and pharmacodynamic profile compared to similar compounds.
Properties
Molecular Formula |
C20H22N4OS |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22N4OS/c1-2-12-24(11-1)13-14-25-17-7-5-16(6-8-17)22-20-21-10-9-18(23-20)19-4-3-15-26-19/h3-10,15H,1-2,11-14H2,(H,21,22,23) |
InChI Key |
YSPDJBUDMXBJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



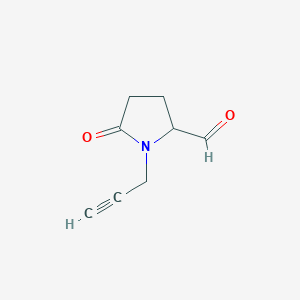
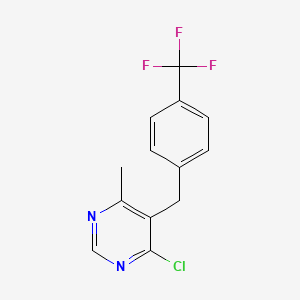
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

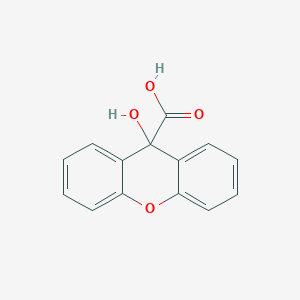
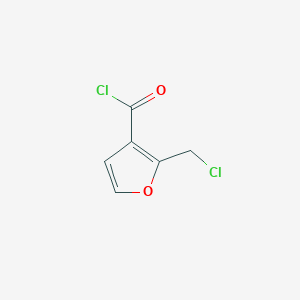
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)

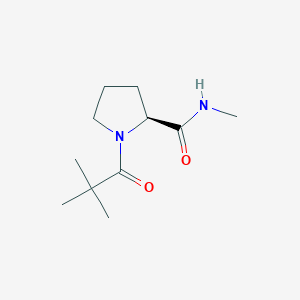

![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
